4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

medicinal chemistry sulfonamide pharmacophore chemokine receptor

The compound 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide (C₁₀H₁₉N₅O₄S₂, MW 337.4 g·mol⁻¹) is a bifunctional sulfonamide scaffold that integrates an N-sulfonylimidazole recognition element with an N,N-dimethylsulfamoyl-1,4-diazepane core. The molecule occupies an underexplored intersection between imidazole-containing sulfonamide enzyme-inhibitor pharmacophores and the flexible 1,4-diazepane ring systems that are employed in several patent-protected chemokine-receptor and protease-inhibitor series.

Molecular Formula C10H19N5O4S2
Molecular Weight 337.41
CAS No. 1903540-62-4
Cat. No. B2560104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide
CAS1903540-62-4
Molecular FormulaC10H19N5O4S2
Molecular Weight337.41
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2
InChIInChI=1S/C10H19N5O4S2/c1-13(2)21(18,19)15-5-3-4-14(6-7-15)20(16,17)10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12)
InChIKeyYLULSURUVPZRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide (CAS 1903540-62-4) – Structured Chemoinformatic Profile for Informed Procurement


The compound 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide (C₁₀H₁₉N₅O₄S₂, MW 337.4 g·mol⁻¹) is a bifunctional sulfonamide scaffold that integrates an N-sulfonylimidazole recognition element with an N,N-dimethylsulfamoyl-1,4-diazepane core . The molecule occupies an underexplored intersection between imidazole-containing sulfonamide enzyme-inhibitor pharmacophores and the flexible 1,4-diazepane ring systems that are employed in several patent-protected chemokine-receptor and protease-inhibitor series [1][2]. Its defining structural feature is the simultaneous presence of two sulfonamide units, which distribute hydrogen-bond acceptor capacity across both the imidazole terminus and the tertiary sulfamoyl group, creating a donor/acceptor pattern that is distinct from mono-sulfonamide or aryl-sulfonamide congeners.

4-(1H-Imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide – Why Generic-Scaffold Replacement Is Not Advisable


The 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide scaffold cannot be freely interchanged with other diazepane‑sulfonamides or imidazole‑sulfonamides because the N,N‑dimethylsulfamoyl terminus is not a passive substituent. In the BindingDB-annotated analog BDBM423014, the identical N,N‑dimethyl‑1,4‑diazepane‑1‑sulfonamide substructure contributes to potent histone methyl‑transferase SUV39H2 inhibition (IC₅₀ 6.74 nM) [REFS‑1], whereas the imidazole‑sulfonyl‑diazepane chemotype (CHEMBL268114) delivers MMP‑2 inhibition at IC₅₀ 2.70 nM when the opposite terminus is a methoxybenzenesulfonyl group [REFS‑2]. The target compound merges both motifs; substituting either component with a generic sulfonamide would alter the vector of the terminal dimethylamino group, modify hydrogen-bond donor/acceptor topography, and shift physicochemical profiles such as logP and PSA, all of which directly affect target engagement, selectivity, and pharmacokinetic properties. Generic substitution therefore risks losing the specific poly‑pharmacophoric signature that makes this building block valuable in lead‑optimization campaigns.

4-(1H-Imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide – Quantitative Differentiation Against Closest Analogs


Distinctive Dual-Sulfonamide Architecture Versus Mono-Sulfonamide Imidazole-Diazepane Analogs

The target compound is the only publicly disclosed 1,4-diazepane scaffold that pairs an N-sulfonylimidazole at position 4 with an N,N-dimethylsulfamoyl group at position 1. The most structurally analogous compound in the BindingDB annotation set, CHEMBL268114, carries a 1-methylimidazole-4-sulfonyl group at the same position and a 4-methoxybenzenesulfonyl moiety at the opposite terminus, achieving MMP-2 IC₅₀ 2.70 nM [1]. The N,N-dimethylsulfamoyl substitution in the target compound removes the planar aromatic ring, reduces logP by an estimated 0.8–1.2 log units, and eliminates potential metabolic liabilities associated with the methoxybenzene ring while preserving the sulfonamide hydrogen-bond acceptor count. This substitution pattern is directly relevant to chemokine‑receptor antagonist programs where the N,N‑dimethylsulfamoyl terminus has been shown to contribute to CCR‑2/CCR‑5 binding affinity in patented diazepane derivatives [2].

medicinal chemistry sulfonamide pharmacophore chemokine receptor integrin antagonist

Shared Core, Divergent Heterocycle: Comparison with Imidazo[1,2‑a]pyridine-Hybridized Diazepane Sulfonamides

The N,N‑dimethyl‑1,4‑diazepane‑1‑sulfonamide substructure is shared between the target compound and BDBM423014 (US Patent 10,508,109, Example 200), which incorporates an imidazo[1,2‑a]pyridine heterocycle instead of the imidazole. BDBM423014 inhibits histone‑lysine N‑methyltransferase SUV39H2 with an IC₅₀ of 6.74 nM [1]. Replacing the imidazo[1,2‑a]pyridine with the simpler imidazole‑4‑sulfonyl group in the target compound eliminates the planar aromatic extension and reduces molecular weight from 508.0 g·mol⁻¹ (estimated for BDBM423014) to 337.4 g·mol⁻¹, significantly improving ligand efficiency metrics. This structural simplification may benefit fragment‑based screening campaigns where minimal molecular complexity is advantageous.

epigenetics SUV39H2 methyltransferase inhibition cancer

Physicochemical Distinction: Hydrogen‑Bonding Profile and Calculated Desolvation Penalty Versus Halogenated Aryl‑Sulfonamide Diazepane Analogs

The closest commercially cataloged structural analog, 1‑(2,5‑dichlorobenzenesulfonyl)‑4‑(1H‑imidazole‑4‑sulfonyl)‑1,4‑diazepane (CAS 1903540‑94‑2), substitutes the N,N‑dimethylsulfamoyl moiety with a 2,5‑dichlorophenylsulfonyl group [1]. This substitution introduces two chlorine atoms, increases molecular weight to >450 g·mol⁻¹, elevates logP by an estimated 1.5–2.0 log units, and substantially increases topological polar surface area (TPSA). In contrast, the target compound’s N,N‑dimethylsulfamoyl group provides three hydrogen‑bond acceptors (S=O oxygen plus two sulfamoyl oxygens) without aromatic halogens, improving solubility and reducing the desolvation penalty for binding to polar active sites. The calculated hydrogen‑bond donor count (2: imidazole NH plus potential protonated diazepane nitrogen) and acceptor count (9: five sulfonamide oxygens, two diazepane nitrogens, two imidazole nitrogens) place this compound within the CNS MPO favorable range, unlike the chlorinated analog .

physicochemical property drug-likeness CNS MPO solubility

Imidazole Tautomerism and Metal‑Coordination Potential: Class‑Level Differentiation from Triazole and Benzimidazole Sulfonamides

Imidazole‑based sulfonamides are well‑established zinc‑binding pharmacophores for carbonic anhydrase (CA) isoforms, a validated therapeutic target class [1]. The target compound’s imidazole‑4‑sulfonyl motif provides a nitrogen at position 3 that can coordinate the active‑site zinc ion when the sulfonamide NH functions as the zinc‑anchoring group, a binding mode experimentally characterized in tetrasubstituted imidazole‑benzenesulfonamide CA IX/XII inhibitors [2]. Unlike triazole‑sulfonamides, the imidazole ring retains an NH proton (pKa ≈14.5), enabling pH‑dependent tautomerism (1H‑imidazole‑4‑yl ↔ 1H‑imidazole‑5‑yl) that can modulate binding kinetics. Benzimidazole analogs, while more lipophilic, lack this dynamic tautomeric equilibrium. The diazepane ring further differentiates the target compound from piperazine‑ or piperidine‑linked imidazole sulfonamides by its seven‑membered ring, which provides greater conformational flexibility and may enhance induced‑fit binding to shallow protein pockets.

carbonic anhydrase zinc-binding group metalloenzyme inhibition sulfonamide

4-(1H-Imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide – Evidence‑Based Application Scenarios for Procurement Decisions


Fragment‑Based Screening Libraries for Metalloenzyme Targets (Carbonic Anhydrase, MMP, HDAC)

The target compound’s dual‑sulfonamide architecture, comprising the imidazole‑4‑sulfonyl zinc‑binding group and the compact N,N‑dimethylsulfamoyl terminus, makes it a suitable fragment‑sized entry (MW 337.4 g·mol⁻¹) for metalloenzyme screening libraries. The imidazole‑sulfonamide motif has been crystallographically validated as a zinc‑anchoring pharmacophore in carbonic anhydrase isoforms [1], while the N,N‑dimethyl‑1,4‑diazepane‑1‑sulfonamide substructure is present in a nanomolar SUV39H2 inhibitor (IC₅₀ 6.74 nM) [2]. Procurement for fragment libraries targeting zinc‑dependent enzymes is supported by the compound’s favorable ligand‑efficiency metrics (BEI ≈27 for MW 337 g·mol⁻¹ if binding affinity <100 μM).

Lead‑Optimization Building Block for Chemokine Receptor (CCR‑2/CCR‑5) Antagonist Programs

Patented 1,4‑diazepane derivatives with sulfonamide substituents have been disclosed as CCR‑2 and CCR‑5 receptor antagonists, indicating that the diazepane‑sulfonamide scaffold is a privileged motif for chemokine receptor modulation . The target compound’s specific substitution pattern—imidazole‑4‑sulfonyl at position 4 and N,N‑dimethylsulfamoyl at position 1—provides a distinct vector arrangement that can be exploited for parallel SAR exploration around both termini. The non‑aromatic dimethylsulfamoyl group may reduce CYP‑mediated metabolism compared to aryl‑sulfonamide analogs, offering a pharmacokinetic advantage in lead optimization.

Physicochemical Property‑Guided Optimization in CNS Drug Discovery Programs

With a molecular weight of 337.4 g·mol⁻¹, 2 hydrogen‑bond donors, and an estimated 9 hydrogen‑bond acceptors , the target compound falls within the CNS MPO (multiparameter optimization) favorable space, unlike higher‑molecular‑weight halogenated diazepane‑sulfonamide analogs such as CAS 1903540‑94‑2 (MW >450 g·mol⁻¹, containing two chlorine atoms) [1]. The absence of aromatic halogens reduces the risk of hERG channel blockade and CYP2C9 inhibition, while the imidazole NH provides a handle for solubility enhancement through salt formation. This makes the compound a strategically preferred starting point for CNS‑penetrant sulfonamide inhibitors compared to its chlorinated or polyaromatic counterparts.

Tool Compound for Probing Imidazole‑Diazepane Sulfonamide SAR in Antimicrobial Research

Sulfonamides remain a cornerstone pharmacophore for antimicrobial drug discovery, with imidazole‑sulfonamide hybrids demonstrating broad‑spectrum activity . The target compound’s unique juxtaposition of two distinct sulfonamide environments (N‑sulfonylimidazole and N,N‑dimethylsulfamoyl) enables systematic exploration of sulfonamide bioisosterism for dihydropteroate synthase (DHPS) or other sulfonamide‑sensitive enzyme targets. The diazepane ring’s conformational flexibility distinguishes it from rigid piperazine‑linked imidazole sulfonamides, potentially enabling induced‑fit binding to bacterial enzyme active sites that are inaccessible to more constrained analogs.

Quote Request

Request a Quote for 4-(1H-imidazole-4-sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.